![molecular formula C5H8N2O2 B2539927 2-(2-hydroxyethyl)-1H-pyrazol-5-one CAS No. 2138033-74-4](/img/structure/B2539927.png)
2-(2-hydroxyethyl)-1H-pyrazol-5-one
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Overview
Description
The compound “2-(2-hydroxyethyl)-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two nitrogen atoms and a ketone group . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazolones are generally synthesized through the reaction of β-ketoesters with hydrazine . The synthesis process can be influenced by various factors such as temperature, solvent, and catalyst .Chemical Reactions Analysis
Pyrazolones can undergo various chemical reactions due to the presence of reactive sites in their structure . They can participate in reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Pyrazolones generally have good thermal stability and are soluble in common organic solvents .Mechanism of Action
The mechanism of action of DMPA is not well understood. However, it is believed that DMPA acts as a nucleophile, reacting with electrophilic species to form covalent bonds. This reaction can lead to the crosslinking of polymers, which is important in the production of coatings and resins.
Biochemical and Physiological Effects:
DMPA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. DMPA has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not well understood.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMPA in lab experiments is its ability to act as a crosslinking agent. This property makes it useful in the production of polymers, resins, and coatings. However, one limitation of using DMPA is its potential toxicity. DMPA has been shown to be toxic to aquatic organisms, and care should be taken when handling this compound.
Future Directions
There are several future directions for DMPA research. One area of interest is the development of new polymers and coatings using DMPA as a crosslinking agent. Another area of interest is the investigation of DMPA's potential therapeutic applications, particularly in the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of DMPA and its potential toxicity.
Synthesis Methods
The synthesis of DMPA involves the reaction of diethyl malonate with ethylene oxide, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield DMPA. The overall reaction can be represented as follows:
Scientific Research Applications
DMPA has been extensively studied for its various applications in scientific research. One of the major applications of DMPA is in the synthesis of polymers, resins, and coatings. DMPA can be used as a crosslinking agent in the production of waterborne coatings, which are used in a variety of applications, including automotive, industrial, and architectural coatings.
DMPA has also been investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis. DMPA has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(2-hydroxyethyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-4-3-7-2-1-5(9)6-7/h1-2,8H,3-4H2,(H,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRSITQOJDGUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(NC1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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